3-(Bromomethyl)isoquinoline hydrobromide chemical properties
3-(Bromomethyl)isoquinoline hydrobromide chemical properties
An In-Depth Technical Guide to 3-(Bromomethyl)isoquinoline Hydrobromide: A Cornerstone for Advanced Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth technical examination of 3-(Bromomethyl)isoquinoline hydrobromide, a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. The isoquinoline nucleus is a privileged scaffold, present in a vast number of alkaloids and pharmacologically active compounds.[1][2] The functionalized derivative, 3-(Bromomethyl)isoquinoline hydrobromide, serves as a highly reactive and versatile building block, enabling the synthesis of complex molecular architectures with significant therapeutic potential.[3][4] This document moves beyond a simple cataloging of properties to explain the causality behind its reactivity, application, and handling, ensuring a thorough and practical understanding for its use in the laboratory.
Core Physicochemical and Structural Characteristics
3-(Bromomethyl)isoquinoline hydrobromide is typically encountered as a solid, with its hydrobromide salt form enhancing stability and modulating solubility compared to the free base.[3] Careful storage is crucial to maintain its integrity.
| Property | Data | Source(s) |
| CAS Number | 1357945-32-4 | [5] |
| Molecular Formula | C₁₀H₉Br₂N | |
| Molecular Weight | 302.99 g/mol | |
| Appearance | Solid, white to off-white crystalline solid | [6][7] |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C, keep tightly closed | [8] |
Spectroscopic Profile: An Analytical Fingerprint
While a dedicated public spectrum for this specific compound is not available, its structure allows for a reliable prediction of its spectroscopic characteristics based on well-established principles and data from analogous structures like 3-(bromomethyl)pyridine hydrobromide and other isoquinoline derivatives.[9][10] These predictions are vital for reaction monitoring and structural confirmation.
Predicted ¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Key Signals: The spectrum would be characterized by downfield aromatic protons of the isoquinoline core. The benzylic protons of the CH₂Br group are expected to appear as a distinct singlet. The acidic N-H proton of the hydrobromide salt would likely be a broad singlet.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-9.8 | s | 1H | H-1 | Deshielded by the adjacent protonated nitrogen. |
| ~8.2-8.6 | m | 2H | H-4, H-5/H-8 | Aromatic protons on the isoquinoline ring system. |
| ~7.8-8.1 | m | 2H | H-6, H-7 | Aromatic protons on the benzo-fused ring. |
| ~4.9-5.1 | s | 2H | -CH₂Br | Singlet for the benzylic methylene protons. |
| Variable | br s | 1H | N-H | Broad signal due to the acidic proton of the HBr salt. |
Predicted ¹³C NMR Spectroscopy
The carbon spectrum will show signals corresponding to the nine unique carbons of the isoquinoline ring and one for the bromomethyl group.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-160 | C-1, C-3 | Carbons adjacent to the nitrogen atom are significantly deshielded. |
| ~120-140 | Aromatic C | Signals for the remaining seven aromatic carbons. |
| ~30-35 | -CH₂Br | Aliphatic carbon attached to the electronegative bromine atom. |
Predicted Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: The primary ion observed would be that of the free base, 3-(bromomethyl)isoquinoline. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two major peaks separated by 2 m/z units.
-
m/z (free base): ~222.9/224.9
Synthesis and Purification: A Practical Workflow
The most direct and common synthesis of 3-(bromomethyl)isoquinoline involves the radical bromination of 3-methylisoquinoline.[1] This transformation leverages N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like dibenzoyl peroxide (DBPO) or AIBN.
Protocol 1: Synthesis via Radical Bromination
This protocol is adapted from established procedures for benzylic bromination.[1]
Materials:
-
3-Methylisoquinoline
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (DBPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hydrobromic acid (HBr) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylisoquinoline (1.0 equiv.) in CCl₄.
-
Addition of Reagents: Add NBS (1.1-1.5 equiv.) and a catalytic amount of DBPO or AIBN (0.05 equiv.).
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation of Free Base: Wash the filtrate with an aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)isoquinoline free base.
-
Salt Formation: To form the hydrobromide salt for improved stability and handling, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HBr (e.g., in acetic acid or as an aqueous solution) dropwise until precipitation is complete.
-
Purification: Collect the precipitated 3-(bromomethyl)isoquinoline hydrobromide by filtration, wash with cold solvent, and dry under vacuum.[11]
Reactivity and Mechanistic Considerations
The synthetic utility of 3-(Bromomethyl)isoquinoline hydrobromide is dominated by the reactivity of the bromomethyl group. The C-Br bond at the benzylic position is polarized and susceptible to cleavage, making the methylene carbon a potent electrophile. This site is readily attacked by a wide range of nucleophiles in classic Sₙ2 reactions.
The isoquinoline ring itself is an electron-withdrawing system, which further activates the benzylic position towards nucleophilic attack. The hydrobromide salt form ensures the isoquinoline nitrogen is protonated, enhancing solubility in polar solvents and preventing its participation as a nucleophile in side reactions.
Common Transformations:
-
Ether Formation: Reaction with alkoxides or phenoxides.
-
Amine Synthesis: Reaction with primary or secondary amines.
-
Thioether Formation: Reaction with thiols or thiolates.
-
Nitrile Synthesis: Reaction with cyanide salts.
-
Ester Formation: Reaction with carboxylate salts.
These transformations are foundational for building molecular diversity from a common starting material, a key strategy in drug discovery.[3][4]
Applications in Research and Drug Development
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of biological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[12][13][14] 3-(Bromomethyl)isoquinoline hydrobromide is a critical intermediate for accessing novel derivatives for drug discovery programs.
-
Pharmaceutical Synthesis: It serves as a key starting material for synthesizing compounds targeting various diseases. Its derivatives have been explored for their potential in treating neurological disorders and as anti-cancer agents.[3][6][13]
-
Organic Chemistry Research: As a versatile building block, it enables the construction of complex heterocyclic systems and the exploration of new synthetic methodologies.[6][15]
-
Fluorescent Probes: The isoquinoline core possesses inherent fluorescent properties. Functionalization via the bromomethyl group allows for the creation of tailored fluorescent probes for biological imaging and visualizing cellular processes.[3][6]
-
Material Science: The unique electronic and structural properties of the isoquinoline ring make its derivatives candidates for the development of novel organic materials.[6]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity. The compound is a corrosive and irritant.[8][16]
| Safety Aspect | Information | Source(s) |
| Signal Word | Danger | [8][16] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [8] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [8] |
Handling:
-
Always use under a chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Avoid breathing dust and prevent contact with skin, eyes, and clothing.[17][19]
-
Ensure adequate ventilation in the work area.[7]
Storage:
-
Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[17]
First-Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[16][17]
References
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- Howei. (n.d.). CAS 1357945-32-4 | 3-(Bromomethyl)isoquinoline hydrobromide,≥95%.
- Fisher Scientific. (2009). Safety Data Sheet.
- (n.d.). 5-(Bromomethyl)isoquinoline Hydrobromide: A Versatile Research Tool.
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- TCI Chemicals. (2025). Safety Data Sheet.
- Spectrum Chemical. (2019). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Benchchem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
- (n.d.). Product Class 5: Isoquinolines.
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- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). 3-(Bromomethyl)isoquinoline | 54804-44-3.
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- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile.
- Sciencemadness.org. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES.
- National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines.
- ChemicalBook. (n.d.). 3-(Bromomethyl)pyridine Hydrobromide(4916-55-6) 1H NMR spectrum.
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- Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
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- Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.
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- ACG Publications. (2023). Supporting Information.
- Benchchem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
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